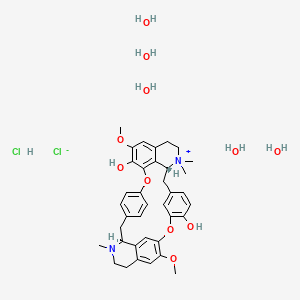

(+)-Tubocurarine chloride pentahydrate

Description

A neuromuscular blocker and active ingredient in CURARE; plant based alkaloid of Menispermaceae.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIZITXEJNQAQK-GGDSLZADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52Cl2N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930274 | |

| Record name | (+)-Tubocurarine chloride hydrochloride pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6989-98-6, 57-94-3 | |

| Record name | Tubocurarine chloride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006989986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tubocurarine chloride hydrochloride pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tubocurarine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolinium, 2,3,13a,14,15,16,25,25a-octahydro-9,19-dihydroxy-18,29-dimethoxy-1,14,14-trimethyl-, chloride, hydrochloride, pentahydrate, (13aR,25aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUBOCURARINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900961Z8VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological profile of (+)-tubocurarine chloride pentahydrate as a neuromuscular blocker

An In-depth Technical Guide to the Pharmacological Profile of (+)-Tubocurarine Chloride Pentahydrate

Foreword: The Prototypical Neuromuscular Blocker

(+)-Tubocurarine, derived from the potent South American arrow poison known as curare, holds a foundational place in pharmacology.[1][2][3] Although its clinical use has been largely superseded by synthetic agents with more favorable safety profiles, its study remains critical for understanding the principles of neuromuscular transmission and blockade.[1][4] This guide provides a comprehensive technical overview of (+)-tubocurarine's pharmacological profile, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the established experimental methodologies used for its characterization, grounding our discussion in the causality that drives scientific inquiry in this field.

Chemical and Physical Properties

(+)-Tubocurarine is a benzylisoquinoline alkaloid, existing as a mono-quaternary amine.[1][5] Its rigid, bulky structure is crucial for its interaction with the nicotinic acetylcholine receptor. The pentahydrate form of its chloride salt is typically used in experimental and historical clinical settings.

-

Chemical Formula: C₃₇H₄₂Cl₂N₂O₆

-

Molar Mass: 681.65 g·mol⁻¹

-

Key Structural Feature: The presence of quaternary ammonium groups allows it to bind to the anionic sites of the nicotinic acetylcholine receptor, mimicking the quaternary amine of acetylcholine.[5]

Mechanism of Action: Competitive Antagonism and Beyond

The primary mechanism of (+)-tubocurarine is competitive antagonism at the nicotinic acetylcholine receptor (nAChR) located on the motor endplate of the neuromuscular junction.[6][7][8]

Upon arrival of an action potential at the motor nerve terminal, acetylcholine (ACh) is released into the synaptic cleft. It then binds to nAChRs, which are ligand-gated ion channels. This binding opens the channels, allowing an influx of sodium ions and causing depolarization of the muscle membrane (the end-plate potential). If this potential reaches a threshold, it triggers a muscle action potential, leading to contraction.

(+)-Tubocurarine, administered parenterally, competes with ACh for the same binding sites on the nAChR.[8] By occupying these sites without activating the receptor, it prevents ACh from binding and thus inhibits depolarization.[5] This is the hallmark of a non-depolarizing neuromuscular block. The blockade is surmountable; increasing the concentration of ACh in the synaptic cleft, for example by administering an acetylcholinesterase inhibitor like neostigmine, can reverse the effect.[6][8]

Further research reveals a more complex interaction than simple competition:

-

Channel Block: Some evidence suggests that tubocurarine can also physically block the open ion channel of the nAChR in a voltage-dependent manner, contributing to the neuromuscular blockade.[8][9][10]

-

Presynaptic Effects: Tubocurarine may also have effects on presynaptic receptors, potentially affecting the release of acetylcholine during repetitive stimulation.[4][11]

The binding sites for tubocurarine are located at the interfaces between the α and γ subunits (high-affinity site) and the α and δ subunits (low-affinity site) of the fetal-type nAChR.[12][13]

Figure 1. Mechanism of (+)-tubocurarine at the neuromuscular junction.

Pharmacokinetic Profile

The disposition of (+)-tubocurarine in the body follows a multi-compartment model, typically a two-compartment open model.[6] Its highly polar, ionized nature restricts its movement across lipid membranes, resulting in a small volume of distribution.

| Parameter | Value (Adult Human) | Notes |

| Onset of Action | ~5 minutes | Relatively slow onset compared to modern agents.[5] |

| Duration of Action | 60 - 120 minutes | Long-acting neuromuscular blocker.[5] |

| Volume of Distribution (Vdss) | 0.30 ± 0.10 L/kg | Increases in neonates and infants.[14] |

| Elimination Half-Life (t½β) | ~89 - 124 minutes | Significantly longer in neonates (~174 min) and in patients with renal failure.[2][6][14] |

| Total Body Clearance | ~56 ml/min | Primarily via renal and, to a lesser extent, biliary excretion.[15] |

| Plasma Protein Binding | ~50% | [5] |

| Elimination | Primarily unchanged in urine (~40-95%) and bile (~12%).[2][15] | Does not undergo significant metabolism.[15] |

Causality Insight: The prolonged half-life in neonates is a direct consequence of their immature renal function, highlighting the critical role of the kidneys in clearing the drug.[14] Similarly, the prolonged blockade in patients with renal failure is due to decreased elimination, not increased sensitivity at the receptor level.[2]

Pharmacodynamic Profile

The primary pharmacodynamic effect of (+)-tubocurarine is dose-dependent skeletal muscle relaxation, progressing to flaccid paralysis.[5] The effect is not uniform across all muscle groups; smaller, rapidly moving muscles of the eyes, jaw, and larynx are affected first, followed by the larger muscles of the limbs and trunk, and finally the intercostal muscles and the diaphragm.[5] Recovery occurs in the reverse order.

| Parameter | Value | Species/Model | Notes |

| IC₅₀ | 41 ± 2 nM | Mouse muscle nAChR (BC3H-1 cells) | Concentration causing 50% inhibition of receptor function.[9] |

| Kd (high affinity) | 35 nM | Torpedo nAChR | Dissociation constant for the high-affinity binding site (α-γ).[12] |

| Kd (low affinity) | 1.2 µM | Torpedo nAChR | Dissociation constant for the low-affinity binding site (α-δ).[12] |

| ED₅₀ (humans) | 0.25 mg/kg | In vivo (thumb adduction) | Effective dose for 50% twitch depression at 0.1 Hz stimulation.[16] |

| ED₉₅ (humans) | 0.52 mg/kg | In vivo (thumb adduction) | Effective dose for 95% twitch depression at 0.1 Hz stimulation.[16] |

| ED₅₀ (cat) | 105 µg/kg | In vivo (gastrocnemius muscle) | [13] |

Causality Insight: The apparent potency of tubocurarine is highly dependent on the frequency of nerve stimulation used for assessment.[16] Higher frequencies (e.g., 1.0 Hz) lead to a much lower calculated ED₅₀ compared to lower frequencies (0.1 Hz). This is likely due to presynaptic effects where the drug interferes with the mobilization of ACh vesicles during high-frequency stimulation, a phenomenon known as "fade." This underscores the necessity of standardizing stimulation parameters in pharmacodynamic studies.

Adverse Effects and Clinical Considerations

The clinical utility of (+)-tubocurarine is limited by two significant side effects, both of which are direct consequences of its chemical structure and off-target interactions.

-

Histamine Release: Tubocurarine is a potent inducer of histamine release from mast cells.[5][17] This is not a receptor-mediated effect but rather a direct chemical interaction. The released histamine can cause hypotension (due to vasodilation), bronchospasm, and excessive salivary and bronchial secretions.[5][18] This makes the drug particularly hazardous for patients with asthma or significant cardiovascular disease.[5]

-

Ganglionic Blockade: At therapeutic doses, tubocurarine can block nicotinic receptors at autonomic ganglia.[4] This blockade, particularly of the sympathetic ganglia, inhibits compensatory cardiovascular reflexes and contributes significantly to hypotension.[4]

These side effects were the primary impetus for the development of newer, more specific neuromuscular blockers with minimal histamine-releasing or ganglion-blocking properties.

Key Experimental Methodologies

A robust pharmacological characterization of a neuromuscular blocker like (+)-tubocurarine requires a combination of in vitro and in vivo assays.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and inhibitory constant (Ki) of tubocurarine for the nicotinic acetylcholine receptor.

Causality: This assay directly quantifies the interaction between the drug and its molecular target, independent of downstream physiological events. It is a crucial first step in understanding the drug's potency and specificity. Competition binding assays are used to determine the affinity of an unlabeled drug (tubocurarine) by measuring its ability to displace a labeled ligand with known affinity.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Source:

-

Homogenize tissue rich in nAChRs (e.g., electric organ from Torpedo californica or cultured BC3H-1 cells expressing muscle-type nAChRs) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).[19][20]

-

Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane preparation in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Procedure:

-

In a series of tubes, add a fixed concentration of a high-affinity radioligand (e.g., ¹²⁵I-α-bungarotoxin).[20]

-

Add increasing concentrations of unlabeled (+)-tubocurarine (the competitor).

-

To determine non-specific binding, prepare a set of tubes containing the radioligand and a saturating concentration of a known nAChR antagonist (e.g., high-concentration unlabeled α-bungarotoxin).

-

Initiate the binding reaction by adding the membrane preparation to all tubes.

-

Incubate at a defined temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold assay buffer to reduce non-specific binding.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the tubocurarine concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ (concentration of tubocurarine that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Ex Vivo Phrenic Nerve-Hemidiaphragm Assay

Objective: To assess the functional effect of tubocurarine on neuromuscular transmission in an isolated tissue preparation.

Causality: This assay provides a functional measure of neuromuscular blockade in a controlled ex vivo environment, bridging the gap between molecular binding and whole-animal response. It allows for the determination of potency (EC₅₀) and the characterization of the block (e.g., fade in response to tetanic stimulation).

Protocol:

-

Tissue Dissection:

-

Experimental Setup:

-

Mount the preparation in an organ bath filled with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Attach the central tendon of the diaphragm to an isometric force transducer and the costal margin to a fixed hook in the bath.

-

Place the phrenic nerve across a pair of stimulating electrodes.

-

-

Data Acquisition:

-

Apply a resting tension to the muscle (e.g., 1 g).

-

Stimulate the phrenic nerve with supramaximal single pulses (e.g., 0.1 Hz frequency, 0.1 ms pulse width) to elicit twitch contractions.[21]

-

Allow the preparation to equilibrate until a stable baseline twitch height is achieved.

-

Record the isometric contractions using a data acquisition system.

-

-

Drug Application and Analysis:

-

Construct a cumulative concentration-response curve. Add increasing concentrations of (+)-tubocurarine to the organ bath at set intervals, allowing the response to stabilize at each concentration.

-

Measure the percentage inhibition of the baseline twitch height at each concentration.

-

Plot the percentage inhibition against the log concentration of tubocurarine and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

-

Figure 2. Workflow for the Phrenic Nerve-Hemidiaphragm Assay.

In Vivo Neuromuscular Blockade Assessment

Objective: To determine the potency (ED₅₀) and duration of action of tubocurarine in a living animal.

Causality: This is the most physiologically relevant assay, integrating the drug's pharmacokinetic and pharmacodynamic properties. It allows for the assessment of the overall effect of the drug in a complex biological system. The sciatic nerve-tibialis anterior model is a classic preparation for this purpose.[7]

Protocol: Sciatic Nerve-Tibialis Anterior Preparation (Rat Model)

-

Animal Preparation:

-

Anesthetize a rat (e.g., with urethane or a suitable inhalational anesthetic). Ensure adequate depth of anesthesia throughout the experiment.

-

Cannulate the trachea for artificial ventilation if necessary, and a femoral or jugular vein for intravenous drug administration.

-

Expose the sciatic nerve in the thigh through a small incision.[24]

-

Isolate the tendon of the tibialis anterior muscle and attach it via a suture to an isometric force transducer. Stabilize the leg to prevent movement.

-

-

Experimental Setup:

-

Place stimulating electrodes on the isolated sciatic nerve.

-

Stimulate the nerve with supramaximal single pulses (e.g., 0.1 Hz) and record the evoked twitch tension of the tibialis anterior muscle.

-

-

Drug Administration and Monitoring:

-

Once a stable baseline twitch response is obtained, administer a bolus intravenous dose of (+)-tubocurarine.

-

Continuously record the twitch tension to observe the onset, maximal effect, and duration of the neuromuscular blockade.

-

Determine the ED₅₀ by administering different doses to separate groups of animals and calculating the dose that produces a 50% reduction in twitch height.

-

Clinical Assessment: Train-of-Four (TOF) Monitoring

Objective: To monitor the depth of neuromuscular blockade in a clinical or research setting.

Causality: TOF stimulation is a non-invasive method to functionally assess the degree of receptor blockade. The characteristic "fade" (the progressive decrease in twitch height from the first to the fourth stimulus) seen with non-depolarizing blockers is a result of presynaptic effects, where the blocker impairs the mobilization of ACh reserves. The ratio of the fourth twitch to the first (T4/T1 ratio) provides a quantitative measure of recovery from blockade.

Protocol:

-

Electrode Placement: Place two stimulating electrodes over the path of a peripheral nerve, typically the ulnar nerve at the wrist.[25]

-

Determine Supramaximal Stimulus: Before administering the blocker, deliver single twitches of increasing current until the muscle response (thumb adduction) no longer increases. Set the stimulus current to be slightly above this level (supramaximal).[26]

-

TOF Stimulation:

-

Assessment:

-

Qualitative (Visual/Tactile): Count the number of observable twitches (the TOF count). A count of 1-2 out of 4 indicates an adequate surgical block.[26]

-

Quantitative (Acceleromyography/Mechanomyography): Measure the amplitude of the first (T1) and fourth (T4) twitches. Calculate the TOF ratio (T4/T1). A TOF ratio ≥ 0.9 is generally required to confirm adequate recovery from neuromuscular blockade before extubation.[1]

-

Conclusion

(+)-Tubocurarine chloride pentahydrate, while historically significant, serves as a quintessential tool for understanding the pharmacology of the neuromuscular junction. Its profile as a long-acting, non-depolarizing blocker with significant side effects from histamine release and ganglionic blockade provides a benchmark against which all other neuromuscular blockers are measured. A thorough characterization, employing a logical progression from molecular binding assays to integrated in vivo models, is essential for elucidating the complete pharmacological profile of any agent in this class. The methodologies described herein represent the foundational, self-validating systems required for such an investigation, providing the trustworthy and accurate data demanded by modern drug development.

References

-

Ramzan, I. M., Shanks, C. A., & Triggs, E. J. (1978). Studies of d-tubocurarine pharmacokinetics in humans and dogs. Anaesthesia and Intensive Care, 6(1), 30-35. [Link]

-

Murphy, G. S., & Szokol, J. W. (n.d.). Monitoring Neuromuscular Blockade. Anesthesiology, American Society of Anesthesiologists. [Link]

-

Axis Neuromonitoring. (2018). Train of Four (TOF) Monitoring: Are We Doing It The Right Way?[Link]

-

Quinte Health Care. (2019). Peripheral Nerve Stimulation/Train of Four (TOF) Monitoring. [Link]

-

Wenningmann, I., & Dilger, J. P. (2001). The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium. Molecular Pharmacology, 60(4), 790-796. [Link]

-

Su, J. Y., & Lee, C. (1974). Isolated, blood-perfused phrenic nerve-diaphragm preparation of the dog: description of a new method and effects of neuromuscular blocking agents on twitch tension and blood flow. The Journal of pharmacology and experimental therapeutics, 189(3), 569-577. [Link]

-

Meijer, D. K., Weitering, J. G., Vermeer, G. A., & Scaf, A. H. (1979). Comparative pharmacokinetics of d-tubocurarine and metocurine in man. Anesthesiology, 51(5), 402-407. [Link]

-

Fisher, D. M., O'Keeffe, C., Stanski, D. R., Cronnelly, R., Miller, R. D., & Gregory, G. A. (1982). Pharmacokinetics and pharmacodynamics of d-tubocurarine in infants, children, and adults. Anesthesiology, 57(3), 203-208. [Link]

-

Wikipedia contributors. (n.d.). Tubocurarine chloride. In Wikipedia. [Link]

-

Sheffield Bioscience Programs. (n.d.). A computer simulation of experiments which may be performed on cat sciatic nerve-tibialis anterior muscle in vivo to teach the essentials of neuromuscular pharmacology. [Link]

-

Wikipedia contributors. (n.d.). Tubocurarine chloride. In Wikipedia. [Link]

-

Pedersen, S. E., & Cohen, J. B. (1990). d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences of the United States of America, 87(7), 2785-2789. [Link]

-

Miller, R. D., Matteo, R. S., Benet, L. Z., & Sohn, Y. J. (1977). The pharmacokinetics of d-tubocurarine in man with and without renal failure. The Journal of pharmacology and experimental therapeutics, 202(1), 1-7. [Link]

-

Eldefrawi, A. T., Eldefrawi, M. E., Albuquerque, E. X., Oliveira, A. C., Mansour, N., Adler, M., Daly, J. W., Brown, G. B., Burgermeister, W., & Witkop, B. (1977). Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule. Proceedings of the National Academy of Sciences of the United States of America, 74(5), 2172-2176. [Link]

-

Basta, S. J., Savarese, J. J., Ali, H. H., Moss, J., & Gionfriddo, M. (1983). Inhibition of d-tubocurarine-induced histamine release by halothane. Anesthesiology, 58(5), 438-441. [Link]

-

Penn Medicine. (2020). Nursing Management of Continuous Neuromuscular Blocking Agents (NMBA). [Link]

-

iWorx. (n.d.). Experiment AN-3: Neuromuscular Studies. [Link]

-

Moss, J., Rosow, C. E., Savarese, J. J., Philbin, D. M., & Kniffen, K. J. (1981). Role of histamine in the hypotensive action of d-tubocurarine in humans. Anesthesiology, 55(1), 19-25. [Link]

-

Savarese, J. J. (1979). The autonomic margins of safety of metocurine and d-tubocurarine in the cat. Anesthesiology, 50(1), 40-46. [Link]

-

Ali, H., Gristwood, R. W., & Pearce, F. L. (1986). Some studies on the release of histamine from mast cells treated with d-tubocurarine. Agents and actions, 18(1-2), 71-73. [Link]

-

Kubota, Y. (1986). Effects of tubocurarine on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells. British journal of anaesthesia, 58(12), 1397-1403. [Link]

-

Colquhoun, D., Dreyer, F., & Sheridan, R. E. (1979). The actions of tubocurarine at the frog neuromuscular junction. The Journal of physiology, 293, 247-284. [Link]

-

Glavinović, M. I. (1981). The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog. Canadian journal of physiology and pharmacology, 59(6), 564-570. [Link]

-

ResearchGate. (2025). (PDF) Interaction of d-tubocurarine analogs with the mouse nicotinic acetylcholine receptor - Ligand orientation at the binding site. [Link]

-

Arias, H. R., Valenzuela, C. F., & Johnson, D. A. (1997). Interaction of d-tubocurarine analogs with the mouse nicotinic acetylcholine receptor. Ligand orientation at the binding site. The Journal of biological chemistry, 272(40), 25071-25078. [Link]

-

Zanetti, G., Negro, S., Pirazzini, M., & Caccin, P. (2018). Mouse Phrenic Nerve Hemidiaphragm Assay (MPN). Bio-protocol, 8(5), e2759. [Link]

-

Ali, H. H., Savarese, J. J., & Basta, S. J. (1979). Stimulus frequency and dose-respone curve to d-tubocurarine in man. Anesthesiology, 51(3), 235-241. [Link]

-

ResearchGate. (n.d.). Experimental setup for acute in vivo rat sciatic nerve studies. [Link]

-

Suarez-Kurtz, G., & Brazil, O. V. (1985). Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium. Anesthesiology, 62(6), 754-758. [Link]

-

Scuka, M., & Mozrzymas, J. W. (1992). Kinetics of (+)-tubocurarine blockade at the neuromuscular junction. Progress in neurobiology, 38(1), 19-31. [Link]

-

ResearchGate. (n.d.). Structures of d-tubocurarine analogs. [Link]

-

Green, W. N., & Claudio, T. (1994). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(6), 3426-3436. [Link]

-

Glavinović, M. I. (1981). The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog. Canadian journal of physiology and pharmacology, 59(6), 564-570. [Link]

-

Colquhoun, D., Dreyer, F., & Sheridan, R. E. (1979). The actions of tubocurarine at the frog neuromuscular junction. The Journal of physiology, 293, 247-284. [Link]

-

Bergh, N. P. (1953). Studies on the reaction of the isolated phrenic nerve diaphragm preparation of various species to certain agents causing a neuromuscular block. Scandinavian journal of clinical and laboratory investigation. Supplementum, 5(Suppl 7), 5-29. [Link]

-

DEA. (2024). Assessment of function of the neuromuscular junction in phrenic nerve-diaphragm preparation. [Link]

-

Gordon, T., & Sulaiman, O. A. (2009). Reinnervation of the Tibialis Anterior Following Sciatic Nerve Crush Injury: A Confocal Microscopic Study in Transgenic Mice. Journal of visualized experiments : JoVE, (34), 1606. [Link]

-

Zanetti, G., Negro, S., Pirazzini, M., & Caccin, P. (2018). Mouse Phrenic Nerve Hemidiaphragm Assay (MPN). Bio-protocol, 8(5), e2759. [Link]

-

Krotov, V., & Kopach, O. (2024). Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo. Bio-protocol. [Link]

-

Eagle Biosciences. (n.d.). Anti-AChR (Acetylcholine Receptor) ELISA. [Link]

Sources

- 1. openanesthesia.org [openanesthesia.org]

- 2. The pharmacokinetics of d-tubocurarine in man with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of tubocurarine on plasma histamine concentration in the rat. Correlation with the release of histamine from isolated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 6. Studies of d-tubocurarine pharmacokinetics in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sheffield Bioscience Programs [sheffbp.co.uk]

- 8. The actions of tubocurarine at the frog neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The actions of tubocurarine at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of (+)-tubocurarine on neuromuscular transmission during repetitive stimulation in the rat, mouse, and frog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-Tubocurarine binding sites are located at alpha-gamma and alpha-delta subunit interfaces of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of the train-of-four response in fast and slow muscles: effect of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and pharmacodynamics of d-tubocurarine in infants, children, and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative pharmacokinetics of d-tubocurarine and metocurine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stimulus frequency and dose-respone curve to d-tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of d-tubocurarine-induced histamine release by halothane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of histamine in the hypotensive action of d-tubocurarine in humans. | Department of Anesthesiology [anesthesiology.weill.cornell.edu]

- 19. Interactions of d-tubocurarine with the nicotinic acetylcholine receptor/channel molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Interaction of d-tubocurarine analogs with the mouse nicotinic acetylcholine receptor. Ligand orientation at the binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 23. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Reinnervation of the Tibialis Anterior Following Sciatic Nerve Crush Injury: A Confocal Microscopic Study in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. faculty.washington.edu [faculty.washington.edu]

- 26. med.upenn.edu [med.upenn.edu]

- 27. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]

History and Discovery of Tubocurarine Alkaloids in Electrophysiology

Abstract

This technical guide explores the transition of tubocurarine from an indigenous arrow poison to the foundational tool of modern synaptic electrophysiology. We analyze the structural elucidation of d-tubocurarine, its pivotal role in isolating the End Plate Potential (EPP), and the rigorous experimental protocols that defined the quantal theory of neurotransmitter release.

Introduction: The Pharmacological Scalpel

Before the patch-clamp amplifier or the electron microscope, physiologists relied on chemical dissection to understand the nervous system. Tubocurarine, the primary alkaloid of Chondrodendron tomentosum, served as the first "pharmacological scalpel."[1] By selectively silencing the post-synaptic response without affecting nerve conduction or muscle contractility, it allowed researchers to isolate the synaptic event—the End Plate Potential (EPP)—from the overwhelming electrical noise of the Action Potential (AP).

Chemical History: The Structural Elucidation

The isolation of d-tubocurarine is a case study in the evolution of phytochemical extraction.

-

1935: Harold King, working at the National Institute for Medical Research (London), isolated the pure alkaloid from a museum sample of "tube curare."[1]

-

The Structural Error: King originally proposed a bis-quaternary structure (two permanently charged nitrogen atoms).[1][2] This assumption drove the synthesis of early neuromuscular blockers like succinylcholine (two acetylcholines linked back-to-back).[1]

-

The 1970 Correction: Advanced crystallography revealed that d-tubocurarine is actually mono-quaternary at physiological pH.[1] One nitrogen is tertiary and protonated only in specific conditions.[1][3] This distinction explains its specific binding kinetics and hydrophobicity profile compared to synthetic analogs.[1]

Data Table 1: Evolution of Neuromuscular Blockers (NMBs)

| Compound | Classification | Structure | Duration | Mechanism |

| d-Tubocurarine | Non-depolarizing | Mono-quaternary (benzylisoquinoline) | Long (>60 min) | Competitive Antagonist |

| Succinylcholine | Depolarizing | Bis-quaternary | Ultra-short (<10 min) | nAChR Agonist (Desensitization) |

| Pancuronium | Non-depolarizing | Bis-quaternary (Aminosteroid) | Long | Competitive Antagonist |

| Rocuronium | Non-depolarizing | Mono-quaternary (Aminosteroid) | Intermediate | Competitive Antagonist |

The Electrophysiological Revolution

The defining moment for tubocurarine in research was its use by Sir Bernard Katz in the 1950s.

The Problem: The All-or-None Mask

When a motor nerve is stimulated, the resulting muscle Action Potential (AP) is massive (~100-120 mV), completely obscuring the small, graded synaptic potential that triggers it.[1]

The Solution: Sub-threshold Isolation

Katz discovered that by applying a controlled concentration of tubocurarine, he could block just enough nicotinic acetylcholine receptors (nAChRs) to reduce the depolarization below the threshold for opening voltage-gated sodium channels.

-

Result: The muscle AP disappeared, revealing the isolated End Plate Potential (EPP) .[4]

-

Insight: This allowed the observation of spontaneous Miniature End Plate Potentials (mEPPs), leading to the Quantal Theory of Neurotransmitter Release .

Visualization: The Discovery Timeline

Figure 1: Timeline of key discoveries facilitating the use of tubocurarine in electrophysiology.[1][5][6]

Mechanism of Action

Tubocurarine is a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor end plate.[7]

-

Binding: It binds to the

-subunits of the pentameric nAChR. -

Competition: It competes with Acetylcholine (ACh) for the binding site but does not induce the conformational change required to open the ion pore.

-

Blockade: By occupying the site, it prevents ACh-induced Na+ influx.[1]

-

Safety Factor: Because the NMJ has a high "safety factor" (excess receptors), >70% of receptors must be blocked to observe a decrease in twitch height, but >90% block is required for complete paralysis.[1]

Visualization: Synaptic Mechanism

Figure 2: Competitive antagonism mechanism at the Neuromuscular Junction.[1]

Experimental Protocols

Protocol A: The Classical Sciatic-Sartorius Preparation (Katz Method)

This protocol replicates the historical methodology used to isolate EPPs.

Objective: Record EPPs by preventing muscle action potentials.

Reagents:

-

Frog Ringer’s Solution: 115mM NaCl, 2.5mM KCl, 1.8mM CaCl2, 2.15mM Na2HPO4, 0.85mM NaH2PO4 (pH 7.2).[1]

-

d-Tubocurarine Stock: 10 mM in dH2O.[1]

Workflow:

-

Dissection:

-

Double-pith the frog (Rana temporaria or Xenopus laevis) to destroy the brain and spinal cord.[1]

-

Isolate the sciatic nerve from the spinal column down to the knee.

-

Carefully excise the sartorius muscle with the nerve attached. Critical: Do not stretch the nerve.

-

Pin the muscle in a Sylgard-lined recording chamber; keep the nerve intact in a suction electrode or oil pool.

-

-

Control Recording:

-

Curarization (The Titration):

-

Data Acquisition:

Protocol B: Modern Two-Electrode Voltage Clamp (TEVC)

The modern standard for characterizing nAChR kinetics using Xenopus oocytes.[1]

Objective: Measure current (

Workflow:

-

Expression: Inject Xenopus oocytes with cRNA encoding muscle nAChR subunits (

).[1] Incubate for 2-3 days. -

Setup:

-

Clamping:

-

Clamp membrane potential (

) at -60 mV using a high-performance amplifier (e.g., GeneClamp 500B).[1]

-

-

Agonist Application:

-

Perfuse ACh (10

M) for 5 seconds.[1] -

Record: Inward current (

). Wash for 2 minutes.

-

-

Antagonist Application:

-

Analysis:

-

Calculate % inhibition:

.[1] -

Generate a Dose-Response curve to determine

.

-

References

-

Bernard, C. (1857).[1][7] Leçons sur les effets des substances toxiques et médicamenteuses. Paris: J.B. Baillière. Link[1]

-

King, H. (1935).[1][11][12] Curare alkaloids.[1][6][13][14] I. Tubocurarine. Journal of the Chemical Society, 1381-1389.[1] Link

-

Griffith, H. R., & Johnson, G. E. (1942).[1][13][15][16][17] The use of curare in general anesthesia.[7][14] Anesthesiology, 3(4), 418-420.[1][13][16] Link

-

Fatt, P., & Katz, B. (1951).[1] An analysis of the end-plate potential recorded with an intra-cellular electrode.[4][9] The Journal of Physiology, 115(3), 320–370.[1] Link

-

Everett, A. J., Lowe, L. A., & Wilkinson, S. (1970).[1] Revision of the structures of (+)-tubocurarine chloride and (+)-chondrocurine. Chemical Communications, (16), 1020-1021.[1][3] Link

Sources

- 1. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 2. A History of Neuromuscular Block and Its Antagonism | Anesthesia Key [aneskey.com]

- 3. academic.oup.com [academic.oup.com]

- 4. njc.rockefeller.edu [njc.rockefeller.edu]

- 5. CURARE-LIKE ACTION OF POLYMETHYLENE BIS-QUATERNARY AMMONIUM SALTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curare Alkaloids.pptx [slideshare.net]

- 7. Curare - Wikipedia [en.wikipedia.org]

- 8. compound ap [employees.csbsju.edu]

- 9. sas.upenn.edu [sas.upenn.edu]

- 10. youtube.com [youtube.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. cdn.mdedge.com [cdn.mdedge.com]

- 14. [Curare and its successors. A 50-year's evolution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. wellcomecollection.org [wellcomecollection.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

Toxicology and safety data profile for (+)-tubocurarine chloride pentahydrate

Executive Summary

(+)-Tubocurarine chloride pentahydrate (d-tubocurarine) is a benzylisoquinoline alkaloid and the historical prototype for non-depolarizing neuromuscular blocking agents (NMBAs). While largely replaced in clinical anesthesia by synthetic analogues (e.g., rocuronium, cisatracurium) due to its histamine-releasing profile, it remains a critical reference standard in electrophysiology and toxicological research for characterizing nicotinic acetylcholine receptor (nAChR) kinetics.

Critical Safety Notice: This compound is a potent neurotoxin. It causes respiratory paralysis by blocking neuromuscular transmission. Handling requires strict adherence to safety protocols, and experimental use in vivo requires immediate availability of mechanical ventilation and reversal agents.

Chemical & Physical Characterization[1][2][3][4][5]

Identity: The commercially available solid is typically the pentahydrate form. Calculations for molarity must account for the water of hydration.

| Property | Data |

| Chemical Name | (+)-Tubocurarine chloride pentahydrate |

| CAS Number | 6989-98-6 (Pentahydrate) / 57-94-3 (Anhydrous) |

| Molecular Formula | C37H41ClN2O6[1][2] · HCl · 5H2O |

| Molecular Weight | 771.72 g/mol (Pentahydrate) |

| Solubility | Water: ~50 mg/mL (warm); Ethanol: Soluble |

| Appearance | White to yellowish crystalline powder |

| Stability | Light sensitive; aqueous solutions are stable at acidic pH.[2] |

Pharmacodynamics: Mechanism of Action

The "Why" Behind the Toxicity: Tubocurarine acts as a competitive antagonist at the post-synaptic nicotinic acetylcholine receptors (nAChR) at the neuromuscular junction.[3][4] Unlike succinylcholine (a depolarizing agent), tubocurarine does not activate the receptor.[5]

-

Competition: Tubocurarine molecules compete with Acetylcholine (ACh) for the

-subunits of the nAChR. -

Steric Blockade: Binding prevents the conformational change required to open the ion channel.

-

No Depolarization: Sodium (

) influx is inhibited; the end-plate potential fails to reach the threshold for generating a muscle action potential. -

Flaccid Paralysis: The muscle remains in a relaxed, non-contractile state.

Diagram 1: Competitive Inhibition Pathway

Visualization of the competitive antagonism at the neuromuscular junction.

Caption: Competitive antagonism pathway showing tubocurarine blocking ACh binding, preventing depolarization and leading to paralysis.[4][6]

Toxicological Profile

The primary cause of death is asphyxia due to paralysis of the diaphragm and intercostal muscles. A secondary, distinct toxicological feature is the release of histamine from mast cells.[4]

Quantitative Toxicity Data (LD50)

Note: Oral toxicity is significantly lower than parenteral due to poor absorption of the quaternary ammonium cation from the GI tract.

| Species | Route | Dose (LD50 / TDLo) | Effect |

| Mouse | Intravenous (IV) | 0.13 mg/kg | Respiratory Arrest |

| Rat | Intraperitoneal (IP) | 0.27 mg/kg | Respiratory Arrest |

| Mouse | Oral | ~150 mg/kg | Dyspnea (Poor absorption) |

| Human | Intravenous | 0.15 mg/kg (TDLo) | Ptosis, Dyspnea, Hypotension |

Secondary Adverse Effects

-

Histamine Release: Tubocurarine induces degranulation of mast cells (non-immunological).

-

Consequence: Bronchospasm, hypotension, excessive salivary secretion.[5]

-

-

Ganglionic Blockade: At high doses, it blocks autonomic ganglia.

-

Consequence: Further hypotension and tachycardia.

-

Experimental Safety & Handling Protocols

Preparation and Storage

-

Engineering Controls: Weigh powder only inside a certified chemical fume hood or biological safety cabinet. Inhalation of dust is the most significant risk during preparation.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Solubilization: Dissolve in sterile water or saline. If pH adjustment is needed, maintain pH 2.5–5.0 for stability.

-

Storage: Store lyophilized powder at room temperature (protected from light). Store reconstituted solutions at 4°C.

In Vivo Experimentation: The "Self-Validating" Setup

Trustworthiness Principle: Never administer a neuromuscular blocker without a verified ventilation system. The protocol is self-validating because the survival of the subject depends on the pre-emptive setup of life support.

-

Pre-Check: Ensure mechanical ventilator is calibrated (tidal volume/rate appropriate for species).

-

Anesthesia: Induce deep anesthesia before administering tubocurarine. Paralysis without anesthesia is unethical and causes extreme distress.

-

Cannulation: Secure IV access.

-

Baseline Monitoring: Establish baseline heart rate and O2 saturation.

-

Administration: Inject tubocurarine slowly.

-

Immediate Action: Upon cessation of spontaneous breathing (approx. 1-3 mins post-injection), immediately connect to ventilator.

Emergency Reversal Protocol

Causality: To reverse competitive inhibition, one must increase the concentration of Acetylcholine (ACh) at the synaptic cleft to "out-compete" the tubocurarine. This is achieved using an Acetylcholinesterase (AChE) inhibitor.[6][7]

The Antidote Cocktail:

-

Neostigmine (0.03 – 0.07 mg/kg): Inhibits AChE, spiking ACh levels.

-

Atropine (0.01 – 0.02 mg/kg): Crucial Adjunct. Neostigmine increases ACh at all receptors, including muscarinic receptors in the heart (causing fatal bradycardia). Atropine blocks these muscarinic effects, isolating the reversal to the neuromuscular junction.

Diagram 2: Reversal Decision Workflow

A logic flow for managing accidental exposure or experimental reversal.

Caption: Protocol requires ventilation first. Pharmacological reversal is only effective once partial spontaneous recovery begins.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6000, Tubocurarine. Retrieved from [Link]

-

Baraka, A. (2014). Reversal of Nondepolarizing Neuromuscular Block by Neostigmine.[8] Austin Journal of Anesthesia and Analgesia. Retrieved from [Link]

- Katz, R. L. (1967).Neuromuscular effects of d-tubocurarine, edrophonium and neostigmine in man. Anesthesiology.

- Fisher, D. M. (1982).Clinical pharmacokinetics of neuromuscular blocking agents. Clinical Pharmacokinetics.

Sources

- 1. RTECS NUMBER-YO5100000-Chemical Toxicity Database [drugfuture.com]

- 2. Tubocurarine = 97 6989-98-6 [sigmaaldrich.com]

- 3. Curare - Wikipedia [en.wikipedia.org]

- 4. Tubocurarine – eDrug [edrug.mvm.ed.ac.uk]

- 5. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. openanesthesia.org [openanesthesia.org]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

A Researcher's Comprehensive Guide to Tubocurarine Chloride: Anhydrous vs. Pentahydrate Forms

For drug development professionals, researchers, and scientists, precision in the selection and handling of chemical reagents is paramount. This guide provides an in-depth technical analysis of the two common forms of tubocurarine chloride: the anhydrous and pentahydrate salts. Understanding the nuanced differences between these forms is critical for experimental reproducibility, accurate dosage calculations, and the overall integrity of research outcomes.

Molecular and Physicochemical Distinctions: More Than Just Water

At its core, the difference between tubocurarine chloride and tubocurarine chloride pentahydrate lies in the presence of five molecules of water of crystallization in the latter. This seemingly simple addition has significant implications for the material's physical and chemical properties.

Molecular Formula and Weight

A fundamental distinction that directly impacts all gravimetric and molar calculations is the molecular weight.

| Property | Tubocurarine Chloride (Anhydrous) | Tubocurarine Chloride Pentahydrate |

| Molecular Formula | C₃₇H₄₂Cl₂N₂O₆[1] | C₃₇H₄₂Cl₂N₂O₆ · 5H₂O[2][3] |

| Molecular Weight | 681.66 g/mol [4][5] | 771.72 g/mol [2][3] |

| CAS Number | 57-94-3[1] | 6989-98-6[2][3] |

This difference of approximately 13.2% in molecular weight is a critical factor in dosage calculations, as will be detailed in Section 3.

Physical State, Solubility, and Stability

The presence of water molecules in the crystal lattice of the pentahydrate form influences its physical characteristics and stability profile.

Appearance: Both forms typically present as a white to yellowish or grayish-white crystalline powder[3][6].

Solubility: The pentahydrate form is generally considered to have enhanced solubility, which can be advantageous for formulation and administration in aqueous solutions[3]. While specific comparative solubility data is scarce, available information indicates the following:

-

Tubocurarine Chloride (form not always specified, but likely the commonly available pentahydrate): Soluble in water to approximately 50 mg/mL, with warming potentially required[1][7]. It is also soluble in ethanol and methanol[1].

-

The presence of 1.0N HCl can decrease the aqueous solubility by about one-third[1].

Hygroscopicity and Stability: The anhydrous form of tubocurarine chloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere to convert to the more stable pentahydrate form[1]. This inherent instability of the anhydrous form makes the pentahydrate the preferred choice for most applications, offering a longer shelf life and more consistent composition. Forced degradation studies have shown that d-tubocurarine is highly sensitive to oxidative conditions, while being relatively stable under hydrolytic, photolytic, and thermal stress[8]. When stored in polypropylene syringes, a 3 mg/mL injection of tubocurarine chloride was stable for 45 days at 25°C and for 90 days at 4°C[9]. For long-term storage, the pentahydrate form should be kept in a dry, dark place at 2-8°C[3][10].

Pharmacological Profile: A Shared Mechanism of Action

From a pharmacological standpoint, the active moiety, the tubocurarine cation, is responsible for the therapeutic and toxic effects of both the anhydrous and pentahydrate forms. Therefore, their fundamental mechanism of action is identical.

Tubocurarine is a non-depolarizing neuromuscular blocking agent[11]. It acts as a competitive antagonist of the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction[12][13]. By blocking these receptors, it prevents acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation and, at higher doses, paralysis[12][14].

While no direct comparative pharmacokinetic studies between the anhydrous and pentahydrate forms are readily available, it is widely accepted in the scientific community that the water of hydration does not alter the intrinsic pharmacological activity of the tubocurarine molecule. The pharmacokinetic profile, including an onset of action of approximately 3 to 5 minutes and a duration of action of 60 to 120 minutes, is attributed to the tubocurarine cation itself[12][13]. Any perceived differences in efficacy in a research setting would almost certainly arise from inaccuracies in dosage calculations due to the differing molecular weights.

Practical Implications for the Researcher: Dosage, Preparation, and Analysis

The choice between the anhydrous and pentahydrate forms of tubocurarine chloride has significant practical consequences in a laboratory setting. The following sections provide guidance on best practices for handling these compounds.

The Criticality of Accurate Dosage Calculations

The most significant source of error when using hydrated compounds is the failure to account for the mass of the water of crystallization in molar and weight-based calculations.

Workflow for Accurate Molar Solution Preparation:

Caption: TGA analysis workflow for hydration state determination.

A corresponding endothermic peak in the DSC thermogram would indicate the energy required for the dehydration process. The anhydrous form, under the same conditions, would not exhibit this initial weight loss.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:

Conclusion and Recommendations for Researchers

The primary difference between tubocurarine chloride and tubocurarine chloride pentahydrate is the presence of five water molecules of crystallization in the latter. This distinction has profound implications for the compound's molecular weight, stability, and handling.

Key Takeaways:

-

Prioritize the Pentahydrate: For most research applications, tubocurarine chloride pentahydrate is the preferred form due to its superior stability and non-hygroscopic nature.

-

Accurate Molecular Weight is Non-Negotiable: Always use the correct molecular weight (681.66 g/mol for anhydrous, 771.72 g/mol for pentahydrate) in all calculations to avoid significant concentration errors.

-

Confirm Identity When in Doubt: If the hydration state of a supplied material is uncertain, analytical techniques such as TGA/DSC should be employed for verification.

-

Pharmacological Equivalence: The intrinsic pharmacological activity of the tubocurarine cation is the same regardless of the salt form.

By adhering to the principles and protocols outlined in this guide, researchers can ensure the accuracy, reproducibility, and overall scientific validity of their experiments involving this important neuromuscular blocking agent.

References

-

United States Pharmacopeia (2020). USP Monographs, Tubocurarine Chloride. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

-

USP-NF. USP Monographs: Tubocurarine Chloride. [Link]

-

GlobalRx. Clinical Profile of Tubocurarine Chloride 3mg/ml Solution for Injection. [Link]

-

Mehta, L., et al. (2023). LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride. Journal of Pharmaceutical and Biomedical Analysis, 224, 115119. [Link]

-

Fisher, D. M., et al. (1982). Pharmacokinetics and pharmacodynamics of d-tubocurarine in infants, children, and adults. Anesthesiology, 57(3), 203-8. [Link]

-

Wikipedia. Tubocurarine chloride. [Link]

- Everett, A. J., et al. (1970). The structure of tubocurarine chloride.

-

U.S. Food and Drug Administration. UNII - 900961Z8VR. [Link]

-

Japanese Pharmacopoeia. Tubocurarine Chloride. [Link]

-

PubChem. Tubocurarine Chloride. [Link]

-

Naghaway, J., & Soine, T. O. (1979). Preparation of semisynthetic (+)-tubocurarine chloride. Journal of pharmaceutical sciences, 68(5), 655–656. [Link]

- Matteo, R. S., et al. (1977). Pharmacokinetics and Pharmacodynamics of d-Tubocurarine and Metocurine in the Elderly. Anesthesiology, 47(5), 440-443.

-

Miller, R. D., et al. (1977). The Pharmacokinetics of D-Tubocurarine in Man With and Without Renal Failure. The Journal of Pharmacology and Experimental Therapeutics, 202(1), 1–7. [Link]

-

Stewart, J. T., Storms, M. L., & Warren, F. W. (2002). Stability of tubocurarine chloride injection at ambient temperature and 4 deg C in polypropylene syringes. International journal of pharmaceutical compounding, 6(4), 308–310. [Link]

-

PubChem. Tubocurarine Chloride Anhydrous. [Link]

-

Taylor & Francis. Tubocurarine chloride – Knowledge and References. [Link]

-

Britannica. Tubocurarine. [Link]

-

Schurko, R. W. Solid-State NMR of Pharmaceuticals. [Link]

-

Pharmacy Concepts. (2021). Bioassay of D-tubocurarine. [Link]

-

Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. [Link]

-

Thermal Support. Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. [Link]

-

PPD. Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

-

ResearchGate. How can the DSC/TGA be used to compare the monohydrate and anhydrous forms of a drug molecule?. [Link]

Sources

- 1. Tubocurarine Chloride [drugfuture.com]

- 2. From plant, ≥97.0% (TLC), nicotinic acetylcholine receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmacopeia.cn [pharmacopeia.cn]

- 5. Tubocurarine Chloride [doi.usp.org]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. echemi.com [echemi.com]

- 8. LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of tubocurarine chloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Articles [globalrx.com]

- 13. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 14. Tubocurarine Chloride Anhydrous | C37H42Cl2N2O6 | CID 16051918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Solid-State NMR of Pharmaceuticals [chem.fsu.edu]

CAS 6965-83-9 (+)-tubocurarine chloride pentahydrate technical specifications

An In-Depth Technical Guide to (+)-Tubocurarine Chloride Pentahydrate (CAS 6965-83-9)

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (+)-tubocurarine chloride pentahydrate, a pivotal compound in pharmacology and medicine. As a Senior Application Scientist, my objective is to synthesize foundational scientific principles with practical, field-proven insights, ensuring this document serves as a reliable resource for laboratory and clinical development applications. We will delve into the compound's mechanism of action, critical quality attributes, analytical methodologies, and handling protocols, grounding every claim in authoritative data.

(+)-Tubocurarine, a benzylisoquinoline alkaloid originally known for its use as an arrow poison, was one of the first neuromuscular blocking agents to be introduced into clinical practice.[1] Its hydrated hydrochloride salt, (+)-tubocurarine chloride pentahydrate, has been instrumental in advancing surgical anesthesia and in the fundamental study of the neuromuscular junction.[1][2] While newer, synthetic alternatives with more favorable side-effect profiles have largely replaced it in routine clinical use, tubocurarine remains an invaluable tool in pharmacological research.[1]

Its primary utility stems from its function as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR), the critical channel mediating neurotransmission at the skeletal neuromuscular junction.[1][2][3][4] This specific and potent action allows for the controlled induction of skeletal muscle relaxation, a principle that revolutionized surgical procedures and continues to facilitate research into synaptic transmission and receptor pharmacology.[2][5]

Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction

The physiological effect of (+)-tubocurarine chloride is rooted in its molecular structure, which allows it to act as a competitive antagonist at the nAChR on the postsynaptic membrane of the neuromuscular junction.[1][2][4]

-

Binding Competition: In a normal state, the neurotransmitter acetylcholine (ACh) is released from the motor neuron terminal and binds to nAChRs, causing a conformational change that opens the ion channel. The resulting influx of sodium ions depolarizes the muscle fiber membrane, leading to muscle contraction.

-

Receptor Blockade: Tubocurarine, when present, competes with ACh for the same binding sites on the nAChR.[4] By binding to the receptor, it occupies the site without activating the channel, thus preventing ACh from exerting its effect. This is the hallmark of a non-depolarizing neuromuscular blocker.[3]

-

Muscle Relaxation: The blockade of a sufficient number of receptors prevents the end-plate potential from reaching the threshold required for muscle fiber depolarization. This results in flaccid paralysis of skeletal muscle.[4]

Beyond its primary target, tubocurarine has also been shown to act as an antagonist at GABAA and 5-HT3 receptors, an important consideration in complex pharmacological studies.[6] A recognized side effect is the induction of histamine release, which can lead to hypotension and bronchospasm.[1]

Caption: Mechanism of (+)-tubocurarine at the neuromuscular junction.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the compound's physical and chemical characteristics is essential for formulation, handling, and experimental design.

Table 1: Physicochemical Specifications of (+)-Tubocurarine Chloride Pentahydrate

| Property | Specification | Reference(s) |

| CAS Number | 6965-83-9 | [6][7][8][9][10][11][12] |

| Molecular Formula | C₃₇H₄₁ClN₂O₆·HCl·5H₂O | [6][8][11][13] |

| Molecular Weight | 771.72 g/mol | [6][8][10][11][13] |

| Appearance | White to off-white or slightly yellow-white, odorless, crystalline powder | [7][14][15] |

| Solubility | Sparingly soluble in water and ethanol; practically insoluble in diethyl ether and chloroform | [14] |

| Melting Point | Approximately 270°C (with decomposition) | [11][14][16] |

| pH (1 in 100 solution) | 4.0 – 6.0 | [14][15] |

| Specific Optical Rotation | [α]D: +210° to +224° (on anhydrous basis, in water) | [13][14] |

| UV Maximum (in H₂O) | 280 nm | [14][16] |

Table 2: Pharmacokinetic Profile

| Parameter | Value | Reference(s) |

| Route of Administration | Intravenous (IV) | [1] |

| Onset of Action | 3 to 5 minutes | [2] |

| Duration of Action | 30 to 120 minutes | [1][2] |

| Protein Binding | ~50% | [1] |

| Elimination Half-Life | 1 to 2 hours | [1] |

Analytical Characterization and Quality Control

For research and development, rigorous analytical control is non-negotiable. The United States Pharmacopeia (USP) provides a comprehensive monograph for Tubocurarine Chloride that establishes the benchmark for quality.[13]

Table 3: Key Quality Control Specifications (per USP)

| Test | Method | Acceptance Criteria | Reference(s) |

| Assay | HPLC | 95.0% - 105.0% of C₃₇H₄₁ClN₂O₆·HCl (on anhydrous basis) | [13][17] |

| Identification A | Infrared Absorption <197K> | Conforms to the spectrum of USP Tubocurarine Chloride RS | [13] |

| Identification B | HPLC | Retention time of the major peak corresponds to the Standard | [13] |

| Identification C | Chloride Test <191> | A 1 in 100 solution responds to the tests for Chloride | [13] |

| Specific Rotation | USP <781S> | +210° to +224° | [13] |

| Water Content | Karl Fischer <921> | Not more than 12.0% | [13] |

| Residue on Ignition | USP <281> | Not more than 0.25% | [13] |

| Related Compounds | HPLC | Sum of all impurity peaks is not more than 5.0% of total area | [13] |

| Chloride Content | Titration | 9.9% - 10.7% (on anhydrous basis) | [13] |

Experimental Protocol: HPLC Assay for Purity and Potency

This protocol is adapted from the USP monograph for Tubocurarine Chloride and represents a self-validating system for quality assessment.[13] The causality behind this choice is its proven specificity, precision, and accuracy for quantifying the active pharmaceutical ingredient (API) and its related impurities.

Objective: To determine the purity of (+)-tubocurarine chloride pentahydrate and quantify it against a reference standard.

1. Preparation of Solutions:

-

Mobile Phase:

-

Mix 3 volumes of acetonitrile and 2 volumes of methanol. Allow the mixture to equilibrate to room temperature.

-

In a 1-liter graduated cylinder, combine 270 mL of the acetonitrile/methanol mixture with 20.0 mL of a 25% tetramethylammonium hydroxide solution in methanol.

-

Add purified water to a final volume of 1 L.

-

Adjust the pH to 4.0 using phosphoric acid.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.

-

Scientist's Note: The tetramethylammonium hydroxide acts as an ion-pairing agent, improving the peak shape and retention of the quaternary amine structure of tubocurarine on the C18 column.

-

-

Standard Preparation (0.3 mg/mL):

-

Accurately weigh approximately 30 mg of USP Tubocurarine Chloride Reference Standard (RS).

-

Transfer to a 100-mL volumetric flask.

-

Dissolve in and dilute to volume with the Mobile Phase. Mix thoroughly.

-

-

Assay (Sample) Preparation (0.3 mg/mL):

-

Accurately weigh approximately 30 mg of the (+)-tubocurarine chloride pentahydrate sample.

-

Transfer to a 100-mL volumetric flask.

-

Dissolve in and dilute to volume with the Mobile Phase. Mix thoroughly.

-

2. Chromatographic System:

-

Instrument: A standard High-Performance Liquid Chromatograph.

-

Detector: UV detector set to 220 nm.

-

Column: 4-mm × 25-cm column containing L1 packing (octadecyl silane chemically bonded to porous silica particles, i.e., a C18 column).

-

Flow Rate: Approximately 1 mL per minute.

-

Injection Volume: Approximately 10 µL.

3. System Suitability:

-

Before sample analysis, inject the Standard preparation multiple times (typically 5-6 replicates).

-

Requirement: The relative standard deviation (RSD) for replicate injections must be not more than 2.0%.

-

Requirement: The tailing factor for the tubocurarine peak must be not more than 2.0.

-

Trustworthiness Check: These parameters confirm that the chromatographic system is performing with adequate precision and that the peak shape is acceptable for accurate integration.

-

4. Procedure:

-

Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.

-

Record the chromatograms for a sufficient time to elute all components of interest.

-

Measure the peak area responses for the major peaks.

5. Calculation:

Calculate the quantity, in mg, of C₃₇H₄₁ClN₂O₆·HCl in the portion of Tubocurarine Chloride taken by the formula:

Result (mg) = 100 * C * (rU / rS)

Where:

-

C is the concentration, in mg per mL, of USP Tubocurarine Chloride RS in the Standard preparation.

-

rU is the peak response obtained from the Assay preparation.

-

rS is the peak response obtained from the Standard preparation.

Caption: Standard analytical workflow for quality control of (+)-tubocurarine.

Safety, Handling, and Storage

(+)-Tubocurarine chloride pentahydrate is a potent and toxic substance that requires strict handling protocols.

-

Toxicity: The compound is classified as toxic or fatal if swallowed (Acute Toxicity, Oral, Category 2 or 3).[8][9][18][19] The primary risk of overdose is respiratory failure due to paralysis of the diaphragm and intercostal muscles.[1][15]

-

Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood.[9] Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.[9][15] For handling powders where dust generation is possible, a NIOSH-approved respirator is required.[15]

-

Storage Conditions: Store in tight, light-resistant containers as specified by the USP.[13][14] The recommended storage temperature is refrigerated (2-8°C) to ensure long-term stability.[10][11][20] It is also noted to be air-sensitive and may require storage under an inert gas.

-

Stability: In solution, the compound demonstrates good stability. An injection stored in polypropylene syringes at 4°C showed less than 1% loss of potency after 90 days.[21][22] At ambient temperature (25°C), the loss was less than 10% after 45 days.[21][22]

Conclusion

(+)-Tubocurarine chloride pentahydrate, despite its age, remains a cornerstone compound for neuropharmacological research. Its well-defined mechanism of action and extensive history provide a solid foundation for its use as a reference antagonist for nicotinic acetylcholine receptors. For scientists and developers, adherence to the stringent technical specifications outlined in pharmacopeial monographs is paramount. The analytical methods, particularly HPLC, provide a robust framework for ensuring the identity, purity, and potency of the material, which is the bedrock of reproducible and reliable scientific outcomes. Proper handling and storage are critical to maintain both the integrity of the compound and the safety of laboratory personnel.

References

- Clinical Profile of Tubocurarine Chloride 3mg/ml Solution for Injection - GlobalRx. (n.d.).

-

Tubocurarine chloride - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Stability of tubocurarine chloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed. (2002, July 15). International Journal of Pharmaceutical Compounding, 6(4), 308-10. Retrieved from [Link]

- USP Monographs: Tubocurarine Chloride. (2006). USP29-NF24.

-

Tubocurarine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved February 15, 2026, from [Link]

-

Tubocurarine Chloride Anhydrous | C37H42Cl2N2O6 | CID 16051918 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Stability of Tubocurarine Chloride Injection at Ambient Temperature and 4 Deg C in Polypropylene Syringes. | Request PDF - ResearchGate. (2013, August). Retrieved from [Link]

-

Tubocurarine Chloride / Official Monographs for Part I - National Institute of Health Sciences, Japan. (n.d.). Retrieved February 15, 2026, from [Link]

-

Tubocurarine Chloride - USP-NF ABSTRACT. (2020). United States Pharmacopeia. Retrieved from [Link]

-

(+)-Tubocurarine Chloride - CAS 57-94-3 - Calbiochem. (n.d.). Retrieved February 15, 2026, from [Link]

-

Tubocurarine chloride [HRP] (DAG399S) - Creative Diagnostics. (n.d.). Retrieved February 15, 2026, from [Link]

-

Tubocurarine Chloride - Merck Index. (n.d.). Retrieved February 15, 2026, from [Link]

-

D-Tubocurarine chloride pentahydrate Datasheet - DC Chemicals. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 2. Articles [globalrx.com]

- 3. Tubocurarine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Tubocurarine Chloride Anhydrous | C37H42Cl2N2O6 | CID 16051918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. From plant, ≥97.0% (TLC), nicotinic acetylcholine receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. (+)-Tubocurarine chloride [hellobio.com]

- 7. (+)-Tubocurarine chloride pentahydrate, 98+% 100 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 氯化筒箭毒碱 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. From plant, ≥97.0% (TLC), nicotinic acetylcholine receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.cn]

- 11. 6989-98-6・D-Tubocurarine Chloride Pentahydrate・207-13583・201-13581[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 12. (+)-Tubocurarine chloride pentahydrate | CAS 6989-98-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Tubocurarine Chloride [drugfuture.com]

- 17. Tubocurarine Chloride [doi.usp.org]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. chemimpex.com [chemimpex.com]

- 21. Stability of tubocurarine chloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Kinetics of Tubocurarine Competitive Antagonism at the Neuromuscular Junction

[1][2][3]

Executive Summary

Tubocurarine (d-Tc) remains the archetypal competitive antagonist for the Nicotinic Acetylcholine Receptor (nAChR).[1] While its clinical use has waned in favor of synthetic agents with optimized elimination profiles (e.g., rocuronium, cisatracurium), d-Tc serves as the fundamental model for understanding ligand-gated ion channel kinetics.[1]

This guide provides a rigorous technical analysis of d-Tc pharmacodynamics, focusing on the kinetic rates of association/dissociation, the thermodynamic basis of competitive inhibition, and the electrophysiological protocols required to quantify these parameters.[1]

Theoretical Framework: The Kinetic Model[3]

To understand d-Tc antagonism, we must model the competition between the agonist (Acetylcholine,

The Del Castillo-Katz Mechanism (Modified)

The standard model assumes two agonist binding sites are required for channel opening, while the antagonist competes for these same sites.[1]

- (Association Rate): The speed at which d-Tc binds to the receptor.[1]

- (Dissociation Rate): The speed at which d-Tc unbinds.[1]

-

(Equilibrium Dissociation Constant): Defined as

Kinetic Constants

Research using voltage-jump relaxation and patch-clamp analysis (e.g., Colquhoun & Sheridan, 1981; Colquhoun & Ogden, 1988) has established the following kinetic profile for d-Tc at the frog NMJ:

| Parameter | Approximate Value | Significance |

| Diffusion-limited; similar to ACh binding rate.[1] | ||

| Relatively slow unbinding creates the "long" duration of action.[1] | ||

| High affinity competitive binding.[1] | ||

| Voltage Dependence | Weak (Competitive) | Unlike channel blockers, competitive binding is largely voltage-independent.[1] |

Visualization: Competitive vs. Channel Block Pathways[2][3]

The following diagram illustrates the distinct molecular pathways. Note that while d-Tc is primarily competitive (left branch), it can enter the pore at high concentrations or hyperpolarized potentials (right branch).[1]

Figure 1: Kinetic scheme of d-Tc action.[1] The primary pathway is the formation of the non-conducting BR complex.[1] The dashed line represents secondary open-channel blockade.[1]

Experimental Methodology: Voltage Clamp Protocol

To rigorously determine the kinetics of d-Tc, one must isolate the postsynaptic currents from presynaptic variables.[1] The Two-Electrode Voltage Clamp (TEVC) on frog sartorius muscle or Whole-Cell Patch Clamp on mammalian cell lines (e.g., HEK293 expressing nAChRs) is the gold standard.[1]

Protocol Design

Objective: Determine the Dose Ratio (DR) and validate the Schild equation.

Step 1: Preparation & Setup

-

Tissue: Frog cutaneous pectoris or mouse hemidiaphragm.[1]

-

Solution: Standard Ringer’s solution. Crucially, add Tetrodotoxin (TTX) (1

M) to block voltage-gated -

Clamp: Holding potential (